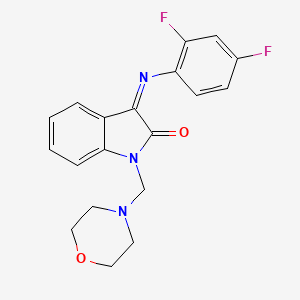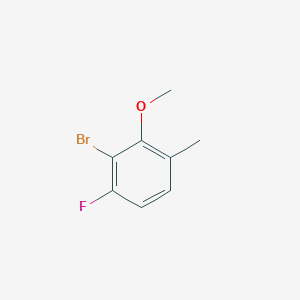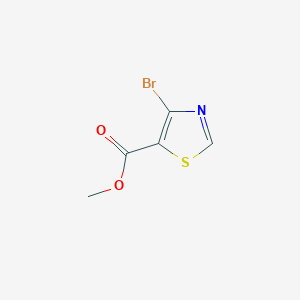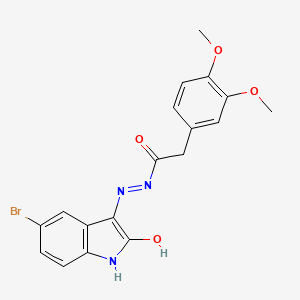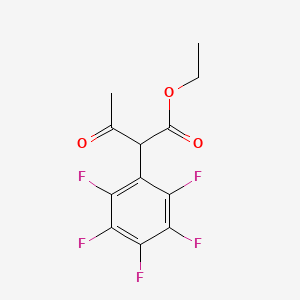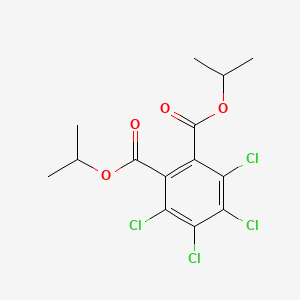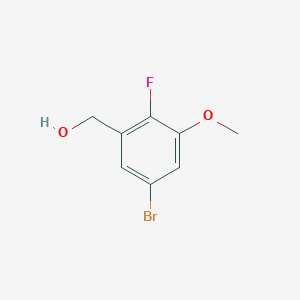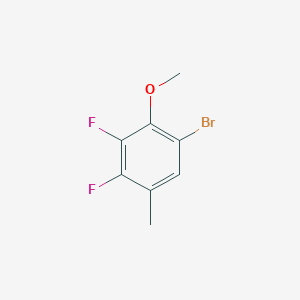![molecular formula C8H7BrO3 B6359391 (5-Bromobenzo[d][1,3]dioxol-4-yl)methanol CAS No. 669051-19-8](/img/structure/B6359391.png)
(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol
説明
科学的研究の応用
Environmental Impact and Health Assessment
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally related to (5-Bromobenzo[d][1,3]dioxol-4-yl)methanol, are known to be trace contaminants in brominated flame retardants. These compounds are produced during combustion of these chemicals and have been identified in municipal and industrial incinerators as well as in internal-combustion engines. The biological effects of PBDDs and PBDFs are similar to those of polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), inducing hepatic aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-o-deethylase (EROD), and causing wasting and thymic atrophy in rats and guinea pigs. The brominated compounds are considered equipotent to their chlorinated analogs on a molar-concentration basis, and their biological half-lives are somewhat shorter than those of the corresponding chlorinated species (Mennear & Lee, 1994).
Toxicological Effects
- The health effects of PBDDs and PBDFs have been a subject of research due to their similar toxicity profiles to their chlorinated homologs. However, there is a significant gap in exposure data, which poses a major challenge in assessing the potential risk of these chemicals. The increase in the use of brominated flame retardants has amplified concerns regarding human and wildlife exposure to these compounds (Birnbaum, Staskal & Diliberto, 2003).
Environmental Occurrence and Formations
- Studies have highlighted the environmental occurrence and toxicological effects of halogenated fire retardants and their byproducts, such as PBDD/Fs, in indoor environments. The widespread use of these compounds and their recognition as emerging persistent organic pollutants have raised significant concerns. Indoor dust has been identified as a major sink for these contaminants, and ingestion of dust is considered one of the primary routes for human exposure (Hsu et al., 2018).
Formation Mechanisms and Environmental Fate
- The formation mechanisms, environmental fate, and toxicities of PBDD/Fs, which are related to this compound, have been a subject of research. These compounds are known to have similar or higher toxicities than dioxins. However, accurate quantification, especially of higher brominated congeners, is challenging due to photolysis, thermal degradation, and interference from other compounds. Understanding the formation pathways of PBDD/Fs is crucial for developing control strategies (Yang et al., 2021).
Safety and Hazards
作用機序
Target of Action
It is known that bromobenzo dioxole compounds often interact with various proteins and enzymes in the body, affecting their function .
Mode of Action
It is suggested that the compound may interact with its targets via a radical pathway
Biochemical Pathways
Bromobenzo dioxole compounds are known to interact with various biochemical pathways, potentially influencing downstream effects .
Result of Action
Some studies suggest that similar compounds may have selective activity against cancer cells .
特性
IUPAC Name |
(5-bromo-1,3-benzodioxol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESPKJAGCRSBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




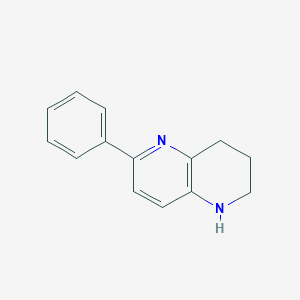
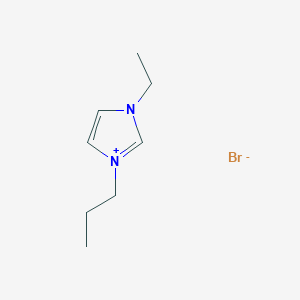
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)
